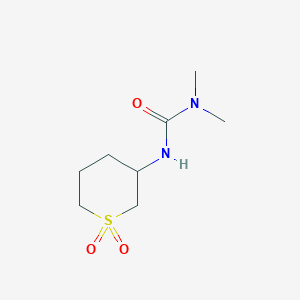

3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea

Description

Properties

IUPAC Name |

3-(1,1-dioxothian-3-yl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-10(2)8(11)9-7-4-3-5-14(12,13)6-7/h7H,3-6H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGLQDXQTZUYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea typically involves the reaction of 1,1-dioxothiane with dimethylurea under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylurea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea is characterized by its unique molecular structure which includes a thianyl group and a dimethylurea moiety. The presence of the dioxothian group contributes to its reactivity and potential as a versatile intermediate in organic synthesis.

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. It has been explored for its potential as:

- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxothian group enhances biological activity by influencing the compound's interaction with biological targets.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Agricultural Science

In agricultural research, this compound has been investigated for its utility in:

- Herbicides : Its chemical structure allows it to function as an effective herbicide. Studies have shown that it can inhibit specific enzymes involved in plant growth, thus controlling weed populations without harming crops.

- Fertilizers : The compound can also be used as a nitrogen source in fertilizers, promoting plant growth while minimizing environmental impact.

Polymer Chemistry

The versatility of this compound extends to polymer chemistry where it serves as:

- Crosslinking Agents : In polymer synthesis, this compound can act as a crosslinker, improving the mechanical properties and thermal stability of polymers.

- Additives : It is utilized as an additive in coatings and adhesives to enhance performance characteristics such as adhesion and flexibility.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Key Differentiators and Implications

- Research Gaps : Direct data on the compound’s synthesis, bioactivity, and environmental fate are absent in the provided evidence. Further studies should prioritize comparative assays with DCMU and diuron.

Q & A

Basic: What are the key steps in synthesizing 3-(1,1-Dioxothian-3-yl)-1,1-dimethylurea, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves reacting a dioxothiane precursor (e.g., 3-amino-1,1-dioxothiane) with a dimethylurea derivative or isocyanate under controlled conditions. Key steps include:

- Precursor activation : Use of reagents like isothiocyanates or carbodiimides to facilitate urea bond formation .

- Solvent selection : Polar aprotic solvents (e.g., dichloroethane) enhance reaction efficiency .

- Temperature control : Reactions often proceed at reflux temperatures (80–120°C) to balance yield and purity .

- By-product management : Environmentally friendly processes recover HCl and methanol via distillation .

Optimization : Adjusting stoichiometry (1:1 molar ratio of precursors) and using catalysts (e.g., K₂CO₃) can improve yields to >75% .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., urea NH, dioxothiane sulfone) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₉H₁₀Cl₂N₂O for structural analogs) .

- Chromatography : HPLC or GC-MS quantifies purity (>98% required for biological studies) .

- X-ray crystallography : Resolves stereochemistry in crystalline forms .

Advanced: How does the electronic environment of the dioxothiane ring influence the compound's reactivity and interaction with biological targets?

The sulfone group (SO₂) in the dioxothiane ring is strongly electron-withdrawing, which:

- Enhances hydrogen-bonding capacity : Stabilizes interactions with enzyme active sites (e.g., urease or proteases) .

- Modulates solubility : Increased polarity improves aqueous solubility but may reduce membrane permeability .

- Affects metabolic stability : Sulfone groups resist oxidative degradation compared to thioether analogs .

Experimental validation : Use density functional theory (DFT) to map electrostatic potential surfaces and correlate with bioactivity data .

Advanced: What strategies can be employed to resolve contradictions in reported biological activities of urea derivatives with similar substituents?

- Standardize assays : Compare IC₅₀ values under identical conditions (pH, temperature) for consistent enzyme inhibition profiles .

- Purity verification : Confirm compound purity via orthogonal methods (NMR + HPLC) to rule out impurities as confounding factors .

- Structural analogs : Test derivatives (e.g., 3-(3,4-dichlorophenyl)-1,1-dimethylurea) to isolate substituent effects .

- Mechanistic studies : Use knockout cell lines or isotopic labeling to validate target specificity .

Basic: What are the primary challenges in purifying this compound, and what methods are effective?

- Challenges :

- Low solubility in common solvents (e.g., water) necessitates polar aprotic solvents .

- By-products (e.g., unreacted isocyanates) require rigorous removal .

- Solutions :

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Advanced: How can computational modeling be utilized to predict the stability of this compound under various pH conditions?

- Molecular dynamics (MD) simulations : Model hydrolysis pathways of the urea bond at acidic (pH 2–4) or basic (pH 10–12) conditions .

- pKa prediction tools : Software like MarvinSuite estimates protonation states of functional groups (e.g., urea NH, sulfone) .

- Degradation studies : Correlate simulated degradation products with LC-MS data from accelerated stability testing .

Basic: What safety precautions are necessary when handling this compound based on its structural analogs?

- Toxicity : Analogous compounds (e.g., chlorotoluron) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .

- Handling :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact .

- Store in airtight containers away from oxidizers .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced: What experimental approaches can elucidate the mechanism of action of this compound in enzymatic inhibition studies?

- Kinetic assays : Measure Km and Vmax shifts to identify competitive/non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .

- Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes at atomic resolution .

- Mutagenesis : Modify key residues (e.g., catalytic cysteine) to confirm binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.